ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
Description
Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate (CAS: 878057-39-7) is a complex organic molecule featuring:
- Sulfonamide bridge: Links the indole moiety to the acetamido group, enhancing hydrogen-bonding capacity.
- 4-Methylpiperidinyl group: A heterocyclic amine that may influence pharmacokinetics (e.g., solubility, receptor binding).
Molecular Formula: C₂₆H₂₉N₃O₆S
Molecular Weight: 511.59 g/mol
Properties
IUPAC Name |
ethyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-3-36-27(33)20-8-10-21(11-9-20)28-25(31)18-37(34,35)24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOORHQJELDWZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a piperidine ring, which is often associated with various biological activities. The sulfonamide and ester functionalities contribute to its solubility and bioactivity.
Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors. Notably, the piperidine ring is known for its role in enhancing the binding affinity to neurotransmitter receptors, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
1. Anticholinesterase Activity
Several studies highlight the potential of this compound as an anticholinesterase agent. Anticholinesterases are critical in treating conditions like Alzheimer's disease by inhibiting the breakdown of acetylcholine, thus enhancing cholinergic transmission.
- Case Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of acetylcholinesterase (AChE) with IC50 values in the low micromolar range .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
- Research Findings : Compounds with similar indole and piperidine features have shown protective effects against oxidative stress in neuronal cell lines. For example, a related compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .
3. Anti-inflammatory Properties
The sulfonamide group is often linked to anti-inflammatory activity. By inhibiting pro-inflammatory cytokines and pathways, compounds like this compound may offer therapeutic benefits in inflammatory diseases.
Data Table: Biological Activities
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- The target compound’s 4-methylpiperidinyl group distinguishes it from simpler indole-benzoate derivatives (e.g., CI-39) and benzimidazole-linked analogs (e.g., Compound A21).
- Sulfonamide vs. Thioether : The sulfonyl group in the target compound may enhance polarity compared to the thioether in Compound A21 .
Physicochemical Properties
Implications :
Mechanistic Insights :
Recommendations :
- Sulfonamide-containing compounds (e.g., target compound, 6d) warrant screening for hypersensitivity reactions .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate?
The compound is synthesized via multi-step protocols involving:
- Amidation : Coupling of intermediates (e.g., sulfonated indole derivatives) with ethyl 4-aminobenzoate using EDCI/HOBt as coupling agents in anhydrous DMF .
- Sulfonation : Reaction of indole derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Piperidine incorporation : Alkylation of the indole nitrogen with 2-(4-methylpiperidin-1-yl)-2-oxoethyl groups via nucleophilic substitution .
Q. Table 1: Key Synthetic Steps and Conditions
Q. How is the compound structurally characterized to confirm purity and identity?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify functional groups (e.g., sulfonyl, piperidine, ester) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 542.2) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtained) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalysis : Use Pd/C or phase-transfer catalysts to enhance alkylation efficiency .
- Continuous Flow Systems : Improve heat/mass transfer for sulfonation steps, reducing reaction time by 40% .
Q. How should researchers resolve contradictions in reported biological activity data?
Q. Table 2: Biological Activity of Structural Analogs
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Kinetic Studies : Measure kcat/Km values under varying substrate concentrations to identify inhibition type (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
